(2s)-2-(4-Methoxyphenyl)propan-1-ol
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Overview
Description
(2S)-2-(4-Methoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Methoxyphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compounds under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(4-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Various substituted phenylpropanols.
Scientific Research Applications
(2S)-2-(4-Methoxyphenyl)propan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(4-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(2S)-2-Phenylpropan-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
(2S)-2-(4-Hydroxyphenyl)propan-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to variations in polarity and hydrogen bonding.
(2S)-2-(4-Methylphenyl)propan-1-ol: Features a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the methoxy group in (2S)-2-(4-Methoxyphenyl)propan-1-ol imparts unique chemical properties, such as increased electron density on the aromatic ring and enhanced solubility in organic solvents. These characteristics make it a valuable compound for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
VIPNDDUFWVYIPH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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